![molecular formula C14H17F3N4O2 B2526316 4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile CAS No. 1796935-99-3](/img/structure/B2526316.png)
4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile is a synthetic chemical compound belonging to the class of pyrazole derivatives. It boasts a unique molecular structure with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound's distinctive arrangement of functional groups imparts it with specific reactivity and interaction properties, making it a subject of considerable interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through a cyclization reaction of appropriate precursors. This is followed by functional group manipulations to introduce the dimethyl, trifluoroethyl, and acetyl groups. The morpholine ring and the carbonitrile group are then added in subsequent steps, involving reactions such as nucleophilic substitution and acylation under controlled conditions to achieve high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors for efficient heat and mass transfer, and the use of catalysts to enhance reaction rates. Purification techniques like crystallization, distillation, and chromatography are employed to obtain the desired product with high specificity and minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile undergoes a variety of chemical reactions due to its multiple functional groups:
Oxidation: : It can be oxidized at the pyrazole ring or the methyl groups under specific conditions.
Reduction: : The carbonitrile group can be reduced to an amine.
Substitution: : The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH4).
Substitution: : Reagents such as alkoxides or amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: : Formation of hydroxyl or ketone derivatives.
Reduction: : Amines as reduction products.
Substitution: : Varied derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules, including heterocyclic compounds and functionalized materials. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of drugs targeting specific enzymes or receptors. Its pyrazole core is often found in molecules with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the agrochemical industry, derivatives of this compound can be used in the formulation of pesticides or herbicides due to their biological activity against pests. Additionally, its structural elements can be incorporated into materials science for developing advanced polymers and coatings.
Mechanism of Action
The mechanism by which 4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile exerts its effects involves interactions at the molecular level with specific biological targets, such as enzymes or receptors. The trifluoroethyl group enhances its lipophilicity, aiding in cell membrane penetration, while the pyrazole and morpholine rings interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-{2-[3,5-dimethyl-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile (lacks the trifluoroethyl group).
4-{2-[3,5-dimethyl-1-(2,2,2-trichloroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile (trichloroethyl instead of trifluoroethyl).
4-{2-[3,5-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile (diethyl instead of dimethyl).
Uniqueness
The presence of the trifluoroethyl group distinguishes it from other pyrazole derivatives, contributing to its unique physicochemical properties such as increased metabolic stability and enhanced biological activity. Its specific arrangement of functional groups allows for targeted applications in various scientific fields, making it a versatile and valuable compound for research and industrial purposes.
This article should give you a comprehensive understanding of 4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile. Anything else you want to dig into?
Properties
IUPAC Name |
4-[2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O2/c1-9-12(10(2)21(19-9)8-14(15,16)17)5-13(22)20-3-4-23-7-11(20)6-18/h11H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQBNCBGYWBLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)CC(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2526235.png)
![METHYL 7-(3-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2526237.png)
![1-cyclohexanecarbonyl-4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride](/img/structure/B2526239.png)
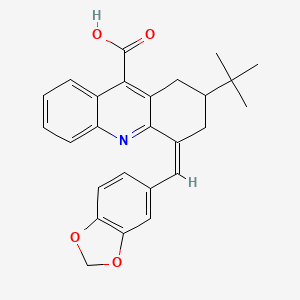
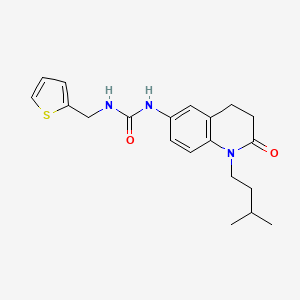
![3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1-(2-phenylethyl)urea](/img/structure/B2526244.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone](/img/structure/B2526246.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2526249.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2526251.png)
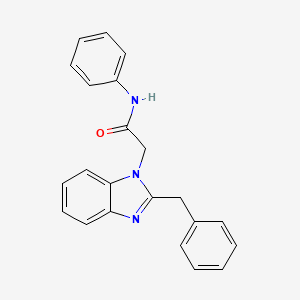
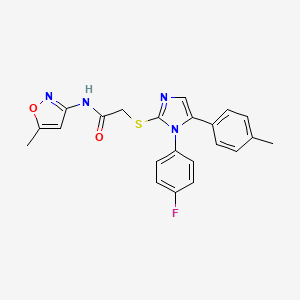
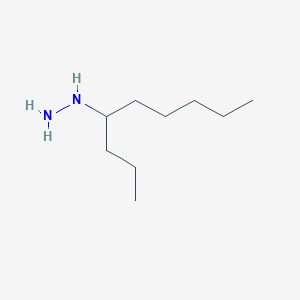
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]furan-2-carboxamide](/img/structure/B2526256.png)
